N,N-Diethyl-2-methoxynicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)11(14)9-7-6-8-12-10(9)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
KCNNEYRZERSKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethyl 2 Methoxynicotinamide and Analogues
Strategies for Constructing the 2-Methoxynicotinamide Core
Cyclization Reactions for Pyridine (B92270) Ring Formation
The foundational pyridine ring can be constructed through various cyclization strategies. One of the most classic and versatile methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (or an ammonium salt), and two equivalents of a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov This method allows for the assembly of highly substituted pyridine rings.
Alternative approaches include the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to achieve the aromatic pyridine ring. baranlab.org More advanced methods utilize inverse-demand Diels-Alder reactions of heterocyclic azadienes, which, after cycloaddition, can extrude a small molecule to yield the pyridine core. baranlab.org Another notable method is the Kondrat'eva synthesis, which involves the cycloaddition of oxazoles with alkenes. baranlab.org
A summary of common pyridine synthesis starting materials is presented below.
| Synthesis Method | Key Reactants |
| Hantzsch Synthesis | Aldehyde, Ammonia, 1,3-Dicarbonyl Compound |
| 1,5-Dicarbonyl Condensation | 1,5-Diketone, Ammonia |
| Guareschi–Thorpe Condensation | Cyanoacetamide, 1,3-Diketone |
| Inverse-Demand Diels-Alder | Heterocyclic Azadiene, Alkene/Alkyne |
Introduction of Methoxy (B1213986) Group at the 2-Position
The introduction of a methoxy group at the 2-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution reaction. This is possible because the carbon atoms at the 2- and 4-positions of the pyridine ring are electron-deficient and thus susceptible to attack by nucleophiles. stackexchange.com The stability of the anionic intermediate, which has a resonance form with the negative charge on the electronegative nitrogen atom, favors substitution at these positions. stackexchange.com
A common and effective strategy involves using a precursor such as 2-chloronicotinic acid or its ester derivative. wikipedia.orgresearchgate.net This halogenated pyridine serves as an excellent substrate for substitution. The reaction is typically carried out by treating the 2-chloropyridine derivative with sodium methoxide (NaOMe) in methanol, often with heating. researchgate.net The methoxide ion displaces the chloride ion to yield the desired 2-methoxy-substituted pyridine ring. The presence of the methoxy group, an electron-donating group, can influence the electron density distribution within the ring. nbinno.com
Amidation Reactions for N,N-Diethylcarboxamide Formation
The final key step is the formation of the amide bond between the carboxylic acid at the 3-position of the pyridine ring and diethylamine (B46881). This transformation can be accomplished through several standard amidation protocols.
A highly reliable method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. This two-step process, often referred to as the Schotten-Baumann reaction, begins with the activation of 2-methoxynicotinic acid. fishersci.co.uk Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid into the corresponding 2-methoxynicotinoyl chloride. fishersci.co.ukmdpi.com
Once the acyl chloride is formed, it is reacted with diethylamine. The reaction is typically performed in an aprotic solvent and in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is generated. fishersci.co.ukmdpi.com This drives the reaction to completion, yielding N,N-Diethyl-2-methoxynicotinamide.
To avoid the often harsh conditions required for acid chloride formation, direct coupling of the carboxylic acid with the amine using a coupling agent is a widely used alternative. N,N'-Carbonyldiimidazole (CDI) is a particularly effective reagent for this purpose. researchgate.netrsc.org
In this method, the 2-methoxynicotinic acid first reacts with CDI to form a highly reactive acyl-imidazole intermediate. researchgate.net This intermediate is then treated with diethylamine. The imidazole moiety is an excellent leaving group, and it is readily displaced by the nucleophilic diethylamine to form the desired amide bond. researchgate.net This reaction is generally clean, with the byproducts being imidazole and carbon dioxide, which are easily removed from the reaction mixture. researchgate.net This method offers advantages in terms of mild reaction conditions and high yields. semanticscholar.orgnih.gov
Synthesis of Related Nicotinamide (B372718) Derivatives and Precursors
The synthesis of this compound relies on the availability of key precursors and intermediates, most notably derivatives of 2-chloronicotinic acid. wikipedia.org 2-Chloronicotinic acid itself is a versatile intermediate used in the production of various bioactive compounds. researchgate.netatlantis-press.com It can be synthesized through several routes, including the chlorination of nicotinic acid N-oxide or the substitution of the hydroxyl group in 2-hydroxynicotinic acid. wikipedia.org
From 2-chloronicotinic acid, a variety of derivatives can be prepared. For instance, esterification followed by nucleophilic substitution and subsequent hydrolysis is a common sequence to introduce different functionalities. researchgate.netatlantis-press.com The synthesis of various nicotinamide derivatives often involves activating the carboxylic acid group of a substituted nicotinic acid and then coupling it with a desired amine, a strategy that has been used to produce compounds with a range of biological activities. mdpi.comnih.govnih.gov
A general synthetic pathway is outlined in the table below.
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Halogenation | 2-Hydroxynicotinic Acid | POCl₃ / PCl₅ | 2-Chloronicotinic Acid |
| 2 | Methoxylation | 2-Chloronicotinic Acid | Sodium Methoxide (NaOMe) | 2-Methoxynicotinic Acid |
| 3a | Acid Chloride Formation | 2-Methoxynicotinic Acid | Thionyl Chloride (SOCl₂) | 2-Methoxynicotinoyl chloride |
| 3b | Coupling Agent Activation | 2-Methoxynicotinic Acid | Carbonyldiimidazole (CDI) | Acyl-imidazole intermediate |
| 4 | Amidation | Activated Acid | Diethylamine | This compound |
Preparation of 6-Methoxynicotinamide (B1672817)
A common precursor for more complex nicotinamide derivatives is 6-Methoxynicotinamide. Its synthesis typically begins with the corresponding carboxylic acid.
A plausible synthetic route for 6-Methoxynicotinamide starts from 6-chloropyridine-3-carboxylic acid. This starting material is treated with a methanolic sodium methylate solution and heated under reflux. The resulting intermediate, 6-methoxypyridine-3-carboxylic acid, is then isolated by acidification. prepchem.com The subsequent amidation of the carboxylic acid to form the primary amide, 6-methoxynicotinamide, can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia.
Table 1: Synthesis of 6-Methoxypyridine-3-carboxylic acid
| Reactant | Reagent | Conditions | Product |
|---|
Synthesis of 5-Bromo-N-(4-fluorobenzyl)-2-methoxynicotinamide
The synthesis of N-substituted bromo-methoxynicotinamides like 5-Bromo-N-(4-fluorobenzyl)-2-methoxynicotinamide is a more complex process, often requiring the strategic introduction of substituents onto the pyridine ring.
A potential synthetic pathway can be extrapolated from the synthesis of related compounds. The synthesis could commence with the bromination of a suitable 2-methoxypyridine (B126380) precursor. For instance, 2,5-dibromopyridine can be selectively methoxylated to yield 5-bromo-2-methoxypyridine. Subsequent steps would involve the introduction of a carboxylic acid or ester group at the 3-position, followed by amidation with 4-fluorobenzylamine. The introduction of the carboxyl group can be challenging and may require metallation followed by carboxylation.
An alternative approach involves starting with a pre-functionalized pyridine ring, such as a 5-bromo-2-methoxynicotinic acid derivative. The synthesis of such intermediates can be complex, involving multiple steps of substitution and oxidation. The final step would be the coupling of the carboxylic acid with 4-fluorobenzylamine, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride to activate the carboxylic acid.
Preparation of N-Ethyl-2-methoxynicotinamide
The preparation of N-Ethyl-2-methoxynicotinamide would likely follow a standard amidation procedure starting from 2-methoxynicotinic acid or its corresponding ester.
The synthesis would involve the reaction of 2-methoxynicotinic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the acyl chloride. This activated intermediate would then be reacted with ethylamine to yield the desired N-Ethyl-2-methoxynicotinamide. Alternatively, direct amidation of methyl 2-methoxynicotinate with ethylamine, potentially catalyzed by a lipase in a non-aqueous solvent, could provide a greener synthetic route.
Synthetic Routes to Pyridopyrimidines from Aminonicotinamides
Pyridopyrimidines are fused heterocyclic systems that can be synthesized from aminonicotinamide precursors. These reactions involve the construction of the pyrimidine ring onto the pyridine core of the aminonicotinamide.
One common strategy involves the condensation of a 2-aminonicotinamide derivative with a suitable one-carbon or three-carbon synthon. For example, reaction with formamide, dimethylformamide-dimethylacetal (DMF-DMA), or orthoesters can provide the necessary atoms to form the pyrimidine ring. Another approach utilizes the reaction of 2-aminonicotinonitriles with reagents like N,N-dimethyl-N'-substituted phenyl formimidamide or phenyl isothiocyanate to construct the fused pyrimidine ring system. rsc.org
The specific substitution pattern on the starting aminonicotinamide and the choice of cyclizing agent will determine the final structure of the pyridopyrimidine. These reactions often require heating and may be performed with or without a catalyst.
Optimization of Synthetic Pathways
The efficiency of synthesizing this compound and its analogues can be significantly improved by optimizing various reaction parameters.
Yield Enhancement Strategies
Several strategies can be employed to enhance the yield of nicotinamide synthesis. In the amidation step, the choice of coupling agent and reaction conditions is crucial. For example, moving from traditional batch reactors to continuous-flow microreactors has been shown to dramatically reduce reaction times and improve yields for the synthesis of nicotinamide derivatives. rsc.org
For enzymatic syntheses, which are becoming more prevalent due to their green credentials, yield can be improved by optimizing enzyme selection, substrate concentration, and reaction medium. rsc.org In traditional chemical synthesis, careful control of stoichiometry, temperature, and reaction time are key to maximizing the yield and minimizing the formation of byproducts. The use of a mild base to neutralize any free nicotinic acid formed during the reaction can also prevent product loss during purification. google.com
Reaction Conditions and Solvent Effects
The choice of solvent can have a profound impact on the outcome of the synthesis. For nicotinamide derivatives, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) often provide good solubility for the reactants and can facilitate the reaction. nih.gov However, for enzymatic reactions, hydrophobic solvents may be preferred to maintain enzyme activity. rsc.org
A recent study on the enzymatic synthesis of nicotinamide derivatives in a continuous-flow microreactor found that tert-amyl alcohol was the optimal solvent, providing a balance of substrate solubility and enzyme stability, leading to high product yields. rsc.org The polarity of the solvent can also influence the electronic structure and reactivity of the nicotinamide molecule itself. researchgate.netkarazin.ua Therefore, a careful selection of the solvent system, based on the specific reaction being performed, is essential for optimizing the synthesis.
Table 2: Summary of Common Solvents in Nicotinamide Synthesis
| Solvent | Polarity | Typical Use |
|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | General chemical synthesis |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | General chemical synthesis |
| tert-Amyl Alcohol | Non-polar | Enzymatic synthesis |
Purity Assessment in Synthesis
The verification of a compound's purity is a critical final step in any synthetic procedure. For this compound and its analogues, a combination of chromatographic, spectroscopic, and other analytical techniques is employed to confirm the identity, structure, and purity of the final product. These methods are essential for ensuring that the synthesized compound is free from starting materials, reagents, solvents, and side-products.
The purity of nicotinamide derivatives is often established using a suite of analytical methods that provide orthogonal information. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of a sample by separating it from its impurities. For instance, the synthesis of 6-methoxynicotinamide, an analogue, resulted in a product with a purity of 99.71% as determined by HPLC at a wavelength of 254 nm nih.gov.
Spectroscopic techniques are fundamental for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure of the synthesized compounds, and the absence of signals corresponding to impurities confirms the purity of the sample nih.gov. Mass Spectrometry (MS), often using techniques like Electrospray Ionization (ESI-MS), confirms the molecular weight of the target compound nih.govacs.org.
Elemental analysis is another crucial technique that provides the elemental composition (carbon, hydrogen, nitrogen, etc.) of the synthesized molecule. The experimentally found percentages of each element are compared to the theoretically calculated values for the pure compound. A close correlation between the found and calculated values is a strong indicator of purity acs.orgnih.gov.
The following tables summarize the application of these analytical techniques in the purity assessment of synthesized nicotinamide analogues.
Table 1: Spectroscopic and Chromatographic Purity Assessment of Nicotinamide Analogues
| Compound | Analytical Method | Results | Reference |
| 6-methoxynicotinamide | ¹H NMR (400 MHz, DMSO-d6) | δ 3.88 (s, 3H), 6.84 (d, J=8.8 Hz, 1H), 7.34 (s, 1H), 7.92 (s, 1H), 8.10 (dd, J=8.4 Hz, 1H), 8.66 (d, J=1.6 Hz, 1H) | nih.gov |
| 6-methoxynicotinamide | MS (ESI) | m/z 153.1 (M+H)⁺ | nih.gov |
| 6-methoxynicotinamide | HPLC | Purity @ 254 nm, 99.71% | nih.gov |
| Various Nicotinamide Derivatives | ¹H-NMR, ¹³C-NMR, ESI-MS | Structures confirmed by these methods | nih.gov |
| Thirty-eight Nicotinamide Derivatives | ¹H NMR, ESI-MS | Compounds were precisely characterized | acs.org |
Table 2: Elemental Analysis Data for Purity Confirmation of Nicotinamide Analogues
| Compound | Molecular Formula | Calculated Elemental Composition (%) | Found Elemental Composition (%) | Reference |
| (NC 1) 1-[(2-Hydroxyphenyl) methyl]-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid | C₁₄H₁₃N₅O₂S | C, 53.32; H, 4.16; N, 22.21; O, 10.15; S, 10.17 | C, 53.36; H, 4.14; N, 22.28; O, 10.08; S, 10.17 | nih.gov |
| (NC 2) 1-(2-Pyridinylmethylene)-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid | C₁₃H₁₂N₆OS | C, 51.99; H, 4.03; N, 27.98; O, 5.33; S, 10.67 | C, 52.00; H, 4.02; N, 27.91; O, 5.43; S, 10.64 | nih.gov |
| Various Nicotinamide Derivatives | Not specified | Not specified | Confirmed by elemental analysis | acs.org |
Chemical Reactivity and Transformation Studies of N,n Diethyl 2 Methoxynicotinamide
Reactions of the Pyridine (B92270) Heterocycle
The pyridine ring in N,N-Diethyl-2-methoxynicotinamide is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the electron-donating methoxy (B1213986) group at the 2-position and the electron-withdrawing N,N-diethylcarboxamide group at the 3-position further modulates the ring's reactivity.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring play a significant role in directing the incoming electrophile. The methoxy group at the 2-position is an activating group and directs electrophiles to the ortho and para positions (positions 3 and 5, and position 6 respectively). Conversely, the N,N-diethylcarboxamide group at the 3-position is a deactivating group and a meta-director (directing to positions 5).
Considering the combined effects of these substituents, electrophilic attack is most likely to occur at the 5-position, which is para to the activating methoxy group and meta to the deactivating carboxamide group. Reactions such as nitration and halogenation would be expected to yield the 5-substituted derivative as the major product. For instance, nitration of similar 2-methoxypyridine (B126380) derivatives has been shown to occur at the 5-position. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | N,N-Diethyl-2-methoxy-5-nitronicotinamide |
| Bromination | Br₂, FeBr₃ | 5-Bromo-N,N-diethyl-2-methoxynicotinamide |
| Sulfonation | SO₃, H₂SO₄ | N,N-Diethyl-2-methoxy-5-sulfonicotinamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-N,N-diethyl-2-methoxynicotinamide |
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions. In this compound, the 2-position is already substituted. The presence of the electron-donating methoxy group at the 2-position would generally disfavor nucleophilic attack at this position. However, the methoxy group itself can act as a leaving group under certain conditions.
Studies on related 3-methoxypyridines have shown that nucleophilic displacement of the methoxy group can occur, particularly with strong nucleophiles. For instance, amination of 3-methoxypyridine (B1141550) has been achieved using sodium amide or related reagents. While the 3-position is not typically favored for SNA, the specific substitution pattern and reaction conditions can influence the outcome. Nucleophilic attack at the 4- or 6-positions would be electronically favored due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. However, these positions are sterically less accessible than the 2-position.
Reactions Involving the N,N-Diethylcarboxamide Moiety
The N,N-diethylcarboxamide group is a key functional feature of the molecule, and its reactivity is primarily associated with hydrolysis and reduction.
Amide Hydrolysis
The amide bond in this compound can be cleaved under both acidic and basic conditions to yield 2-methoxynicotinic acid and diethylamine (B46881). This hydrolysis reaction is a common transformation for amides. nih.gov
Under acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers and elimination of diethylamine lead to the formation of the carboxylic acid.
Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the diethylamide anion, which is then protonated by the solvent to give diethylamine.
Enzymatic hydrolysis of a related compound, N,N-diethyl-m-toluamide (DEET), has been studied, demonstrating that microorganisms can catalyze the cleavage of the amide bond. nih.gov
Table 2: Products of Amide Hydrolysis
| Conditions | Products |
| Acidic (e.g., H₃O⁺, heat) | 2-Methoxynicotinic acid and Diethylammonium salt |
| Basic (e.g., NaOH, heat) | Sodium 2-methoxynicotinate and Diethylamine |
Reduction Reactions
The N,N-diethylcarboxamide group can be reduced to the corresponding amine, N,N-diethyl(2-methoxypyridin-3-yl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-containing species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final tertiary amine product.
Table 3: Product of Amide Reduction
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | N,N-Diethyl(2-methoxypyridin-3-yl)methanamine |
Transformations at the Methoxy Group
The methoxy group at the 2-position of the pyridine ring can undergo cleavage under specific conditions, a reaction known as demethylation. This transformation is important for the synthesis of the corresponding 2-hydroxypyridine (B17775) derivative.
Cleavage of aryl methyl ethers is often accomplished using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). The reaction mechanism typically involves protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group (an SN2 reaction), leading to the formation of the phenol (B47542) (in this case, a pyridinol) and a methyl halide. wikipedia.org
Selective demethylation of methoxy groups on pyridine rings has been achieved using various reagents, highlighting the possibility of transforming the methoxy group in this compound to a hydroxyl group without affecting other parts of the molecule under carefully controlled conditions. nih.govgoogle.com
Table 4: Product of Methoxy Group Transformation
| Reagent | Product |
| Strong Acid (e.g., HI, HBr) or Lewis Acid (e.g., BBr₃) | N,N-Diethyl-2-hydroxynicotinamide |
Demethylation Reactions
The conversion of the 2-methoxy group on the pyridine ring to a hydroxyl group is a key potential transformation for this compound. This demethylation would yield N,N-Diethyl-2-hydroxynicotinamide. Various reagents are known to effect the demethylation of methoxypyridine derivatives, and these could theoretically be applied to the target compound.
One such method involves the use of strong nucleophiles like sodium trimethylsilanethiolate. While specific conditions for this compound are not reported, this reagent has been successfully used for the demethylation of other methoxypyridines. Another approach could involve Lewis acids. For instance, aluminum chloride is a common Lewis acid used for the demethylation of aryl methyl ethers. In a typical procedure, the substrate would be treated with an excess of aluminum chloride in a suitable organic solvent, followed by an acidic workup to yield the hydroxylated product.
A chemoselective demethylation method for various methoxypyridine derivatives has been developed using L-selectride in refluxing THF, which could potentially be applied. elsevierpure.com This method was shown to be effective for 4-methoxypyridine, affording the corresponding 4-hydroxypyridine (B47283) in good yield. elsevierpure.com The applicability of this method to 2-methoxypyridine derivatives with an amide substituent at the 3-position, such as this compound, would require experimental validation to determine its efficacy and selectivity.
Table 1: Potential Demethylation Reagents for this compound
| Reagent | General Conditions | Potential Product |
| Sodium Trimethylsilanethiolate | Aprotic solvent (e.g., THF, DMF) | N,N-Diethyl-2-hydroxynicotinamide |
| Aluminum Chloride | Organic solvent (e.g., Dichloromethane) | N,N-Diethyl-2-hydroxynicotinamide |
| L-selectride | Refluxing THF | N,N-Diethyl-2-hydroxynicotinamide |
Functional Group Interconversions
Beyond demethylation, the functional groups of this compound present opportunities for various interconversions. The diethylamide group could potentially undergo hydrolysis under acidic or basic conditions to yield 2-methoxynicotinic acid. This transformation is a fundamental reaction of amides.
Furthermore, the amide functionality could be subject to reduction. Powerful reducing agents, such as lithium aluminum hydride, are capable of reducing amides to the corresponding amines. In this case, the product would be (2-methoxypyridin-3-yl)methanamine, with the diethylamino group being reduced.
The pyridine ring itself can also undergo transformations. For instance, quaternization reactions of nicotinamide (B372718) and its derivatives with various electrophiles are known. researchgate.net Treatment of this compound with an alkyl halide, such as methyl iodide, would be expected to lead to the formation of a quaternary pyridinium (B92312) salt.
The nicotinamide structure is a core component of the coenzymes NAD+ and NADP+, which are central to cellular metabolism. nih.gov While this compound is a synthetic derivative, the fundamental chemistry of the nicotinamide moiety, such as its role in redox reactions and its potential as a precursor in biosynthetic pathways, provides a rich context for exploring its reactivity. nih.govnih.gov However, specific studies on the enzymatic or biomimetic transformations of this compound are not currently available.
Table 2: Potential Functional Group Interconversions of this compound
| Reaction Type | Reagent/Conditions | Potential Product |
| Amide Hydrolysis | Acid or Base | 2-Methoxynicotinic acid |
| Amide Reduction | Lithium Aluminum Hydride | (2-methoxypyridin-3-yl)methanamine |
| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | N,N-Diethyl-2-methoxy-3-(aminocarbonyl)pyridinium halide |
Spectroscopic and Structural Elucidation of N,n Diethyl 2 Methoxynicotinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom can be determined.
While a publicly available experimental ¹H NMR spectrum for N,N-Diethyl-2-methoxynicotinamide is not readily found in the reviewed literature, a predicted spectrum can be inferred based on the analysis of structurally similar compounds, such as N,N-Diethyl-m-toluamide chemicalbook.com. The expected chemical shifts for the protons in this compound are outlined in the table below. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons will likely resonate as a singlet in the range of δ 3.5-4.0 ppm. The ethyl groups on the amide nitrogen will exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a consequence of spin-spin coupling.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (Pyridine Ring) | 7.0 - 8.5 | Multiplet |
| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet |
| Methylene (-CH₂-) | 3.2 - 3.6 | Quartet |
| Methyl (-CH₃) | 1.0 - 1.3 | Triplet |
This table is based on predicted values and data from analogous compounds.
Similarly, a predicted ¹³C NMR spectrum can provide valuable structural information. The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the amide group will appear significantly downfield (δ 165-175 ppm). The methoxy carbon and the carbons of the diethylamino group will resonate in the upfield region of the spectrum. The complete assignment of ¹³C NMR spectra for related substituted diethyl phosphonates has been reported, aiding in these predictions nih.gov.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (Pyridine Ring) | 120 - 160 |
| Methoxy (-OCH₃) | 50 - 60 |
| Methylene (-CH₂-) | 40 - 50 |
| Methyl (-CH₃) | 10 - 15 |
This table is based on predicted values and data from analogous compounds like N,N-diethylpropionamide. spectrabase.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. While a mass spectrum for this compound was not found, the mass spectrum of its constitutional isomer, N,N-Diethyl-2-methoxybenzamide, is available and offers insights into the likely fragmentation pathways massbank.eu.
| Ion | m/z (Predicted) | Identity |
| [M]⁺ | 194 | Molecular Ion |
| [M - C₂H₅]⁺ | 165 | Loss of an ethyl group |
| [M - N(C₂H₅)₂]⁺ | 122 | Loss of the diethylamino group |
| [M - OCH₃]⁺ | 163 | Loss of a methoxy group |
This table is based on the fragmentation of the isomeric compound N,N-Diethyl-2-methoxybenzamide. massbank.eu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound shows a series of absorption bands, with each band corresponding to a specific vibrational mode of a bond or functional group. For this compound, characteristic absorption peaks are expected for the C=O (amide), C-O (methoxy), and C-N (amide) bonds, as well as the aromatic C-H and C=C bonds of the pyridine ring. Data from related compounds like N,N-diethyl-m-toluamide (DEET) and N,N-diethylmethylamine can be used for comparison nist.govchemicalbook.com. Normalized FTIR spectra of binary mixtures containing N-methylformamide and 2-methoxyethanol (B45455) also provide relevant data for O-H stretching in similar environments researchgate.net.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-O Stretch (Methoxy) | 1000 - 1300 |
| C-N Stretch | 1000 - 1350 |
This table is based on typical IR absorption frequencies and data from analogous compounds.
X-ray Crystallography Studies of Nicotinamide (B372718) Derivatives
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. While a specific crystal structure for this compound is not available in the reviewed literature, numerous studies on nicotinamide and its derivatives provide a solid foundation for understanding the potential solid-state structure of this compound.
Research has shown that nicotinamide itself is a highly polymorphic compound, with at least nine solved single-crystal structures revealed through melt crystallization researchgate.net. This indicates that the packing of nicotinamide-based molecules in the solid state can be complex and varied.
Furthermore, the crystal structures of various nicotinamide-based diamide (B1670390) derivatives have been synthesized and characterized, highlighting their potential as cytotoxic agents researchgate.net. The structural analysis of these compounds, often in complex with metal ions, provides further insight into the coordination chemistry and supramolecular assembly of nicotinamide derivatives. The development of small molecule inhibitors of Nicotinamide N-methyltransferase, such as JBSNF-000088 (6-methoxynicotinamide), has also led to co-crystal structure analysis, revealing how these molecules bind to their target proteins nih.gov. These studies collectively demonstrate the rich structural chemistry of nicotinamide derivatives and provide a framework for predicting the solid-state conformation and packing of this compound.
Computational and Theoretical Chemistry of Nicotinamide Derivatives
Molecular Geometry Optimization
The foundational step in the computational analysis of N,N-Diethyl-2-methoxynicotinamide would involve the optimization of its molecular geometry. This process aims to determine the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Quantum mechanical methods, particularly Density Functional Theory (DFT), are the standard for this task.
The optimization process would yield crucial data on the molecule's structural parameters. These parameters would include the precise bond lengths between constituent atoms (e.g., C-C, C-N, C=O, C-O), the bond angles defining the spatial relationship between three connected atoms (e.g., O=C-N, C-N-C), and the dihedral angles that describe the rotation around a bond, which is particularly important for the flexible diethylamino and methoxy (B1213986) groups.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Atoms Involved | Hypothetical Value |
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.35 Å |
| Bond Length | C-O (Methoxy) | ~1.36 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C(pyridine)-C(amide)-N | ~118° |
| Dihedral Angle | C(pyridine)-C(amide)-N-C(ethyl) | Variable |
Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would require specific calculations.
Electronic Structure Analysis (e.g., DFT Calculations)
Following geometry optimization, a detailed analysis of the electronic structure of this compound would be performed, again primarily using DFT calculations. researchgate.net This analysis provides deep insights into the molecule's reactivity, stability, and spectroscopic properties.
Key aspects of the electronic structure analysis would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution across the molecule. It would identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the carbonyl oxygen and the pyridine (B92270) nitrogen would be expected to be regions of high negative potential.
Atomic Charges: Calculations such as Mulliken or Natural Bond Orbital (NBO) analysis would assign partial charges to each atom in the molecule, quantifying the electron distribution. nih.gov
Table 2: Hypothetical Electronic Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Indicates overall molecular polarity |
Note: These values are hypothetical and would be determined through specific DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable single bonds in the diethylamino and methoxy groups of this compound means the molecule can exist in various conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the key dihedral angles and calculating the energy of each resulting structure.
For a more dynamic perspective, Molecular Dynamics (MD) simulations could be employed. MD simulations model the atomic motions of the molecule over time, providing a view of its flexibility, conformational transitions, and how it explores its potential energy surface at a given temperature. This would be particularly useful to understand the average orientation and flexibility of the diethylamide group, which can influence how the molecule interacts with its environment.
Intermolecular Interactions and Non-Covalent Bonding
Understanding how this compound interacts with other molecules is crucial for predicting its physical properties and biological activity. Computational methods can characterize and quantify various types of non-covalent interactions, such as:
Hydrogen Bonding: Although this compound cannot donate a hydrogen bond from its amide group (as it is di-substituted), the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.
Van der Waals Interactions: These are ubiquitous interactions arising from temporary fluctuations in electron density.
π-π Stacking: The aromatic pyridine ring could potentially engage in π-π stacking interactions with other aromatic systems.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are advanced computational tools that can be used to visualize and characterize these weak interactions in detail.
Solvent Effect Modeling (e.g., Self-Consistent Reaction Field Theory)
The properties and behavior of a molecule can be significantly influenced by its environment, especially in a solution. Solvent effect modeling is used to account for the presence of a solvent in computational calculations.
The Self-Consistent Reaction Field (SCRF) theory is a common approach, where the solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implementation of SCRF. By performing geometry optimization and electronic structure calculations within a solvent model (e.g., water, ethanol), one can predict how the molecule's structure, stability, and electronic properties would change in a condensed phase compared to the gas phase. This is essential for obtaining more realistic and experimentally relevant theoretical data.
Structure Reactivity Relationships in Substituted Nicotinamides Purely Chemical Aspects
Impact of Substituents on Amide Reactivity
The amide group is a critical functional moiety in nicotinamides, and its reactivity can be modulated by attached substituents. In N,N-Diethyl-2-methoxynicotinamide, the presence of two ethyl groups on the amide nitrogen introduces significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, thereby reducing the rate of nucleophilic acyl substitution reactions.
Furthermore, the electronic nature of the substituents on the pyridine (B92270) ring influences the electrophilicity of the amide carbonyl carbon. Electron-donating groups on the ring can decrease the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups enhance its electrophilicity.
The reactivity of amides is also tied to the degree of resonance stabilization between the nitrogen lone pair and the carbonyl group. mdpi.com Substitution at the amide nitrogen with electronegative atoms can reduce this resonance, leading to a more pyramidal nitrogen and altered reactivity. mdpi.com While the ethyl groups in this compound are not highly electronegative, their steric and inductive effects can subtly influence the planarity and resonance of the amide bond.
Electronic Effects of Methoxy (B1213986) and Diethylamide Groups on the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is susceptible to nucleophilic aromatic substitution. stackexchange.com However, the substituents at the 2- and 3-positions of this compound significantly modulate this inherent reactivity.
The combined electronic influence of the 2-methoxy and 3-diethylamide substituents creates a unique reactivity profile for the pyridine ring in this compound. The electron-donating methoxy group can activate the ring towards certain reactions, while the electron-withdrawing nature of the diethylamide group and the pyridine nitrogen itself deactivates it towards others. nih.govrsc.org
Stereochemical Considerations and Enantiomer Separation
While this compound itself does not possess a chiral center in its ground state, the potential for atropisomerism exists due to restricted rotation around the C(3)-C(amide) bond. The steric bulk of the diethylamide group and the adjacent methoxy group could hinder free rotation, potentially leading to the existence of stable, separable enantiomers. This phenomenon is observed in other substituted aromatic systems.
In cases where a chiral center is present in a related nicotinamide (B372718) derivative, such as at the 2'-position of N'-nitrosonornicotine, the existence of (R) and (S) enantiomers has been established. nih.gov The separation of such enantiomers often requires specialized chromatographic techniques, such as supercritical fluid chromatography (SFC) with chiral stationary phases. nih.gov While no direct studies on the enantiomeric separation of this compound were found, the principles applied to similar molecules would be relevant if atropisomerism were to occur.
The potential for stereoisomers adds another layer of complexity to the chemical understanding of this compound and would be a critical factor in any application where specific stereochemistry is required.
Role As a Synthetic Intermediate
Precursor for Other Heterocyclic Systems
There is no available information on the use of N,N-Diethyl-2-methoxynicotinamide as a precursor for the synthesis of other heterocyclic systems.
Building Block in Complex Molecule Synthesis
There is no available information on the application of this compound as a building block in the synthesis of more complex molecules.
Data Tables
Due to the absence of any experimental or computational data for this compound, no data tables of its properties can be compiled.
Supramolecular Chemistry Involving Nicotinamide Ligands
Anion Coordination and Binding Properties
The ability of synthetic receptors to selectively bind anions is a significant area of research in supramolecular chemistry, with applications in sensing, catalysis, and transport. Pyridine (B92270) and pyridinium-based structures are frequently employed as core components in anion receptors. mdpi.comutas.edu.au The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while protonation to form a pyridinium (B92312) cation introduces a positive charge that can electrostatically interact with anions. utas.edu.au
In the context of N,N-Diethyl-2-methoxynicotinamide, the pyridine nitrogen is a primary site for interaction. While direct studies on the anion binding properties of this specific compound are not extensively reported, the principles of anion coordination by related pyridine-based ligands offer valuable insights. The electron-donating methoxy (B1213986) group at the 2-position is expected to increase the basicity of the pyridine nitrogen, enhancing its ability to act as a hydrogen bond acceptor. Conversely, the diethylamide group at the 3-position, being bulky, may sterically influence the approach of an anion to the pyridine ring.
The coordination of anions can be further facilitated by protonating the pyridine nitrogen, creating a pyridinium cation. This positive charge not only provides a strong electrostatic attraction for anions but can also polarize adjacent C-H bonds, enabling them to act as hydrogen bond donors. utas.edu.au The presence of the diethylamide and methoxy substituents would modulate the charge distribution and steric environment around the pyridinium core, thus influencing the selectivity and strength of anion binding.
Research on related N-(Isonicotinamido)-N'-phenylthiourea-based neutral receptors has demonstrated that creating a hydrophobic microenvironment around the binding site can enhance hydrogen bonding interactions with anions in aqueous solutions. nih.gov Similarly, the diethyl groups of this compound could contribute to a localized nonpolar environment, potentially favoring the binding of specific anions.
Table 1: Potential Anion Interaction Sites in this compound
| Potential Interaction Site | Type of Interaction with Anions | Modulating Factors |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Enhanced by the electron-donating 2-methoxy group. |
| Protonated Pyridine Nitrogen (Pyridinium) | Electrostatic Attraction, C-H···Anion Hydrogen Bonding | Steric hindrance from the 3-diethylamide group. |
| Amide Oxygen | Hydrogen Bond Acceptor | Steric shielding by the diethyl groups. |
Host-Guest Chemistry with Nicotinamide (B372718) Scaffolds
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. The unique structural features of nicotinamide derivatives make them interesting candidates for both host and guest molecules in such systems. While specific host-guest studies involving this compound are not widely documented, the broader field of nicotinamide and pyridine-containing scaffolds provides a basis for understanding its potential behavior.
Calixarenes and cyclodextrins are common host molecules known for their ability to encapsulate guest molecules within their cavities. nih.govrsc.orgnih.gov Studies on the binding of nicotine (B1678760) and its derivatives with sulfonated calix nih.govarenes have shown that the geometry of the host-guest interaction is sensitive to the substitution pattern on the guest. chemrxiv.org It is conceivable that this compound could act as a guest, with its pyridine ring and substituted amide group interacting with the hydrophobic cavity and the charged or polar portals of such macrocyclic hosts. The methoxy and diethyl groups would play a crucial role in determining the binding affinity and orientation within the host cavity.
Conversely, nicotinamide-based structures can be incorporated into larger molecular architectures to create novel host systems. For instance, dendrimers functionalized with adamantyl groups have been shown to interact with β-cyclodextrin. illinois.edu A dendritic structure featuring this compound at its periphery could exhibit interesting recognition properties for specific guest molecules.
The formation of host-guest complexes can also be driven by interactions other than inclusion. Cucurbit[n]urils, for example, form stable complexes with guest molecules through a combination of hydrophobic effects, ion-dipole interactions, and hydrogen bonding at their portals. rsc.org The pyridine ring and the polar amide group of this compound could engage in such interactions with appropriate host molecules.
Table 2: Potential Host-Guest Interactions for this compound
| Role of Compound | Potential Host/Guest Partner | Driving Forces for Complexation |
| Guest | Calixarenes, Cyclodextrins | Hydrophobic interactions, π-π stacking, hydrogen bonding. |
| Guest | Cucurbit[n]urils | Ion-dipole interactions, hydrogen bonding. |
| Component of a Host | Self-assembly into larger structures | Intermolecular forces such as hydrogen bonding and π-π stacking. |
Metal-Organic Complexes with Nicotinamide Ligands
The coordination of metal ions to organic ligands is a cornerstone of supramolecular chemistry, leading to the formation of discrete metal-organic complexes and extended metal-organic frameworks (MOFs). rsc.orgresearchgate.net Nicotinamide and its derivatives are excellent ligands for a wide range of metal ions, typically coordinating through the pyridine nitrogen atom. publisher.agency
N,N-Diethylnicotinamide (a closely related compound lacking the 2-methoxy group) has been shown to form complexes with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netchemicalbook.com In these complexes, the N,N-diethylnicotinamide ligand is typically monodentate, coordinating to the metal center through the nitrogen atom of the pyridine ring. researchgate.net The presence of the 2-methoxy group in this compound could potentially introduce a secondary coordination site through the oxygen atom, allowing for chelation and the formation of more stable complexes. However, steric hindrance from the adjacent diethylamide group might influence this possibility.
The nature of the substituents on the nicotinamide ligand can significantly impact the structure and properties of the resulting metal-organic complexes. For instance, the flexible nature of N-donor ligands can lead to the formation of flexible MOFs that respond to external stimuli. nih.gov The diethylamide and methoxy groups of this compound would influence the solubility, crystal packing, and potential porosity of any resulting metal-organic materials.
Research on tetranuclear copper complexes with N,N-diethylnicotinamide has demonstrated the formation of interesting cluster compounds. sigmaaldrich.com The specific stoichiometry and structure of these complexes are influenced by the reaction conditions and the nature of the counter-ions. It is plausible that this compound could form similar multinuclear complexes, with the methoxy group potentially playing a role in bridging metal centers or modifying the electronic properties of the cluster.
Table 3: Examples of Metal Complexes with Nicotinamide and Related Ligands
| Ligand | Metal Ion | Coordination Mode | Reference |
| N,N-Diethylnicotinamide | Co(II), Ni(II), Cu(II), Zn(II) | Monodentate (Pyridine N) | researchgate.net |
| N,N-Diethylnicotinamide | Cu(II) | Monodentate (Pyridine N) | chemicalbook.com |
| Nicotinamide | Cu(II), Ni(II) | Monodentate (Pyridine N) | publisher.agency |
Advanced Research Perspectives in N,n Diethyl 2 Methoxynicotinamide Chemistry
Development of Novel Synthetic Methodologies
The classical synthesis of N,N-diethyl-2-methoxynicotinamide would typically involve the amidation of a 2-methoxynicotinic acid derivative with diethylamine (B46881). However, advanced synthetic research aims to improve efficiency, yield, and sustainability. Future research in this area could focus on several innovative approaches.
One promising avenue is the development of continuous flow synthesis. This methodology offers precise control over reaction parameters such as temperature and mixing, often leading to higher yields and purity while enhancing safety. Another area of focus is the use of novel coupling reagents that are more atom-economical and generate less waste compared to traditional carbodiimide (B86325) or acid chloride-based methods. Furthermore, exploring enzymatic or chemo-enzymatic synthesis routes could provide highly selective and environmentally benign alternatives to conventional chemical methods.
| Methodology | Description | Potential Advantages |
| Flow Chemistry | The reaction is performed in a continuously flowing stream within a reactor, allowing for precise control over parameters. | Improved yield and purity, enhanced safety, easy scalability. |
| Novel Coupling Reagents | Utilization of modern, highly efficient reagents for amide bond formation that minimize waste. | Higher atom economy, reduced byproducts, milder reaction conditions. |
| Biocatalysis | Use of enzymes, such as lipases or specific amidases, to catalyze the amide bond formation. | High selectivity (enantio- and regioselectivity), green and sustainable process. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction, significantly reducing reaction times. | Rapid synthesis, potential for improved yields, uniform heating. |
Exploration of New Chemical Transformations
The this compound molecule possesses several reactive sites—the pyridine (B92270) ring, the methoxy (B1213986) group, and the diethylamide moiety—that are amenable to a variety of chemical transformations. Investigating these reactions is crucial for creating novel analogues and functional probes.
Key transformations of interest include:
O-Demethylation: Cleavage of the methoxy group to yield the corresponding 2-hydroxynicotinamide derivative, which could exhibit different biological activities and solubility profiles.
Pyridine Ring Functionalization: Electrophilic or nucleophilic aromatic substitution on the pyridine ring to introduce new functional groups. This could involve nitration, halogenation, or metal-catalyzed cross-coupling reactions to build molecular complexity.
N-Oxidation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide, a transformation known to alter the electronic properties and metabolic fate of pyridine-containing compounds.
Amide Group Modification: Transformations involving the diethylamide group, such as selective dealkylation. Studies on related compounds like N,N-diethyl-m-toluamide (DEET) have shown that transformations can involve dealkylation and hydroxylation. nih.gov Electrochemical methods, as demonstrated for N,N-diethylbenzenesulfonamide, could also be explored for controlled dealkylation. nih.gov
| Transformation Type | Target Site | Potential Outcome | Example Reagents/Conditions |
| O-Demethylation | 2-Methoxy group | Formation of 2-hydroxy derivative | Boron tribromide (BBr₃), Pyridine-HCl |
| C-H Activation/Functionalization | Pyridine Ring (C4, C5 positions) | Introduction of new substituents (e.g., aryl, alkyl) | Palladium or rhodium catalysts |
| N-Oxidation | Pyridine Nitrogen | Formation of N-oxide | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Dealkylation | N,N-Diethylamide | Formation of mono-ethyl or primary amide | Photochemical or electrochemical methods nih.govnih.gov |
High-Throughput Synthesis and Screening of Analogues (Chemical Libraries)
To efficiently explore the structure-activity relationship (SAR) around the this compound scaffold, the generation and screening of chemical libraries are indispensable. High-throughput synthesis (HTS) enables the rapid creation of a multitude of structurally related analogues in a parallel fashion.
A research program in this area would involve the systematic modification of the core structure. For instance, a library could be generated by reacting 2-methoxynicotinic acid with a diverse panel of primary and secondary amines to explore the impact of different N-substituents. Another library could be built by starting with various substituted nicotinic acids and reacting them with diethylamine. The resulting compounds would then be subjected to high-throughput screening assays, such as fluorescence-based enzymatic assays used to identify inhibitors of NNMT. nih.gov This approach was successfully used in the discovery of the related NNMT inhibitor JBSNF-000088 from a library of over one million compounds. nih.govnih.gov
| Library Strategy | Variable Component | Core Scaffold | Objective |
| Amine Diversity | Amine | 2-Methoxynicotinic Acid | Explore the effect of N-substituents on activity. |
| Pyridine Ring Diversity | Substituted Nicotinic Acid | Diethylamine | Investigate the impact of ring substituents. |
| Methoxy Group Analogues | 2-Alkoxy/Aryloxy Nicotinic Acid | Diethylamine | Determine the importance of the 2-position substituent. |
Advanced Computational Studies for Reaction Prediction
Computational chemistry offers powerful tools to predict the outcomes of chemical reactions and to understand the structural and electronic properties of molecules, thereby guiding experimental work. For this compound, advanced computational studies can provide significant insights.
Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways for the chemical transformations described in section 9.2. nih.gov By calculating the activation energies for different routes, researchers can predict the most likely products and optimize reaction conditions before even entering the lab. nih.gov Furthermore, computational methods can be used to predict the properties of virtual libraries of analogues. Molecular docking simulations, for example, could predict the binding affinity of designed analogues to a target protein like NNMT, helping to prioritize which compounds to synthesize. Such computational approaches have been integral in studying other NNMT inhibitors. researchgate.netnih.gov
| Computational Method | Application | Predicted Information |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state structures, activation energy barriers, reaction thermodynamics. nih.gov |
| Molecular Docking | Virtual Screening | Binding poses and predicted affinity of analogues to a target protein. |
| Quantitative Structure-Activity Relationship (QSAR) | Analogue Design | Correlation of structural features with biological activity to guide new designs. |
| Molecular Dynamics (MD) Simulation | Conformational Analysis | Stable conformations of the molecule, interaction with solvent, binding stability. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N-Diethyl-2-methoxynicotinamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as acylation of substituted nicotinamide precursors. For example, similar compounds are synthesized using coupling agents (e.g., TBTU or DCC) and bases (e.g., DIPEA) in solvents like dichloromethane (DCM) under controlled temperatures (0–25°C) . Optimization studies suggest varying solvent polarity (e.g., DMF for nucleophilic substitution) and temperature gradients to minimize side reactions (e.g., over-oxidation of methoxy groups). Reaction progress should be monitored via TLC or HPLC .
Q. How can researchers structurally characterize This compound to confirm purity and regiochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions (e.g., diethyl and methoxy groups). For example, methoxy protons typically resonate at δ 3.2–3.5 ppm in CDCl₃, while diethyl groups show split signals in DEPT-135 spectra . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion), and IR spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
Q. What are the primary applications of This compound in biological research?
- Methodological Answer : Nicotinamide derivatives are studied for enzyme modulation (e.g., sirtuin inhibition) and therapeutic potential (e.g., neuroprotection). Researchers use in vitro assays (e.g., fluorescence-based enzymatic activity tests) and in vivo models (e.g., rodent studies) to evaluate bioactivity. Dose-response curves and IC₅₀ calculations are essential for validating efficacy .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing pathways during This compound synthesis?
- Methodological Answer : Competing side reactions (e.g., over-alkylation) are minimized by:
- Temperature control : Lower temperatures (0–5°C) stabilize intermediates in acylation steps .
- Catalyst selection : DMAP enhances coupling efficiency in DCM .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) reduce hydrolysis of methoxy groups .
Systematic Design of Experiments (DoE) frameworks, such as factorial designs, identify critical parameters (e.g., molar ratios, solvent polarity) .
Q. How should researchers address contradictory data in literature regarding the compound’s bioactivity?
- Methodological Answer : Contradictions in enzyme inhibition studies may arise from assay variability (e.g., buffer pH, cofactor concentrations). To resolve discrepancies:
- Standardized protocols : Use validated kits (e.g., Promega ADP-Glo™ Kinase Assay) with internal controls .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for batch effects .
- Orthogonal assays : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational strategies are recommended for predicting This compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use QSAR models in SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., SIRT1), validated by MD simulations (GROMACS) .
- Quantum mechanics : DFT calculations (Gaussian 16) optimize ground-state geometries for reactivity analysis .
Q. How can researchers ensure reproducibility in scaled-up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) like enantiomeric excess (HPLC with chiral columns) .
- Scale-up protocols : Gradual increases in batch size (10x increments) with rigorous impurity profiling (LC-MS/MS) .
Safety and Handling Guidelines
Q. What safety precautions are critical when handling This compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb powders (e.g., vermiculite) .
Data and Reporting Standards
Q. What analytical benchmarks should be reported in publications to ensure data comparability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
